molecular formula C17H15N5 B12451321 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine

4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine

Cat. No.: B12451321
M. Wt: 289.33 g/mol
InChI Key: HWTATQYLAHBDFP-UHFFFAOYSA-N
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Description

4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine is a complex organic compound that features a benzimidazole moiety fused with a phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine typically involves the condensation of 4-methylphthalazin-1-amine with 1-methyl-1H-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes .

Properties

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

4-methyl-N-(1-methylbenzimidazol-5-yl)phthalazin-1-amine

InChI

InChI=1S/C17H15N5/c1-11-13-5-3-4-6-14(13)17(21-20-11)19-12-7-8-16-15(9-12)18-10-22(16)2/h3-10H,1-2H3,(H,19,21)

InChI Key

HWTATQYLAHBDFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC4=C(C=C3)N(C=N4)C

Origin of Product

United States

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